3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride
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Overview
Description
The compound “3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride” is a derivative of 1,2,4-triazole . It has a molecular weight of 185.23 . The IUPAC name for this compound is 3-cyclopropyl-4-phenyl-4H-1,2,4-triazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11N3/c1-2-4-10(5-3-1)14-8-12-13-11(14)9-6-7-9/h1-5,8-9H,6-7H2 . This code provides a specific representation of the compound’s molecular structure.Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A , with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral effects against Coxsackie B4 virus , with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anticancer Potential
While specific studies on our compound are limited, 1,2,4-triazole derivatives (similar to our compound) have been evaluated for their anticancer activity. These derivatives exhibit selectivity against cancer cell lines .
Coordination Polymers
The ligand structure of our compound has been used to construct metal-organic frameworks (MOFs) . These MOFs, such as ZnL2·2H2O , CdL2(H2O)2·8H2O , and ML2(H2O)·H2O (M = Co, Ni) , were synthesized and structurally characterized .
Heterocyclic Chemistry
Indole derivatives play a crucial role in heterocyclic chemistry . The indole scaffold serves as a building block for various synthetic drug molecules, including lysergic acid diethylamide (LSD) and alkaloids obtained from plants .
Potential Therapeutic Applications
While more research is needed, the immeasurable potential of indole derivatives, including our compound, awaits exploration. Their multifaceted properties make them promising candidates for future therapeutic possibilities.
Future Directions
1,2,4-Triazolo derivatives, including “3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride”, have significant potential in drug design, discovery, and development due to their diverse pharmacological activities . Future research could focus on exploring the specific biological activities of this compound and developing new target-oriented drugs based on its structure .
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives can bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It is known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets . This interaction can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to 1,2,4-triazole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may affect a variety of biochemical pathways.
properties
IUPAC Name |
3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.ClH/c18-13(19)9-8-12-15-16-14(10-6-7-10)17(12)11-4-2-1-3-5-11;/h1-5,10H,6-9H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQVTYDSFGTRNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3=CC=CC=C3)CCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride |
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